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Compound of Interest

Compound Name: Hypogeic acid

cat. No.: B11723514

Omega-9 (w-9 or n-9) fatty acids are a family of unsaturated fatty acids characterized by the
presence of a final carbon-carbon double bond in the ninth position from the methyl end of the
molecule.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are
monounsaturated (MUFASs) and are not classified as essential fatty acids (EFAS).[1][2][3] This is
because the human body can synthesize them endogenously, primarily from other unsaturated
fats.[1][2][3][4] Despite their non-essential status, dietary intake and endogenous synthesis of
omega-9 fatty acids play crucial roles in cellular structure, metabolic regulation, and
inflammatory signaling.[5] They are integral components of animal fat and vegetable oil.[2]

Core Members and Quantitative Data

The omega-9 family includes several fatty acids that differ in carbon chain length and degree of
unsaturation. Oleic acid is the most common and widely studied member.[6]

Data Presentation

Quantitative data for the major omega-9 fatty acids, their physical properties, and their
distribution in common oils are summarized in the tables below.

Table 1: Major Omega-9 Fatty Acids
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Common Name Lipid Name

Chemical Name

Description

Oleic Acid 18:1 (n-9)

(92)-octadec-9-enoic

acid

The most abundant
omega-9 fatty acid in
nature, a primary
component of olive oll
and a key player in
lipid metabolism.[2][7]
[8]

Erucic Acid 22:1 (n-9)

(132)-docos-13-enoic
acid

A very long-chain
MUFA found in high
concentrations in
rapeseed and mustard
seed oils.[2][8] High
intake has been
associated with
myocardial lipidosis in

animal studies.[9][10]

Nervonic Acid 24:1 (n-9)

(152)-tetracos-15-
enoic acid

A very long-chain
MUFA that is a critical
component of
sphingomyelin in the
myelin sheath of
nerve fibers, essential
for neurological
health.[11][12][13]

Mead Acid 20:3 (n-9)

(52,82,112)-
eicosatrienoic acid

A polyunsaturated
fatty acid (PUFA)
synthesized
endogenously from
oleic acid during EFA
deficiency. Its
presence is a key
biomarker for this
condition.[14][15][16]
[17]
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Gondoic Acid

20:1 (n-9)

(112)-eicos-11-enoic

acid

A monounsaturated
fatty acid found in
various plant oils,
including jojoba oil.[1]
[11]

Elaidic Acid

18:1 (n-9)

(9E)-octadec-9-enoic

acid

The trans isomer of
oleic acid, commonly
found in partially
hydrogenated
vegetable oils and
associated with
adverse

cardiovascular effects.

[1](8]

Table 2: Physicochemical Properties of Key Omega-9 Fatty Acids

Molar Mass ( g/mol

Fatty Acid Molecular Formula Melting Point (°C)
Oleic Acid C18H3402 282.46 13.4-16.3

Erucic Acid C22H4202 338.57 33-35

Nervonic Acid C24H4602 366.62 42 - 43

Elaidic Acid C18H3402 282.46 43 - 45

(Data sourced from PubChem and Wikipedia).[8][13][18]

Table 3: Quantitative Distribution of Omega-9 Fatty Acids in Common Oils (% of Total Fatty

Acids)
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Oil Source Oleic Acid (18:1) Erucic Acid (22:1) Other Omega-9s
Olive QOil 55.0 - 83.0 ~0 Gondoic acid (~0.3%)
Canola Oil (Low Gondoic acid (2.7-
50.0-73.8 <20
Erucic) 4.7%)
) Gondoic acid (5.7-
Mustard Oil 9.3-124 51.9-56.1
7.5%)
Sesame Qil 40.7 ~0 Gondoic acid (~0.5%)
Sunflower Oil (High- ) )
) 75.0 - 90.7 ~0 Gondoic acid (~0.3%)
Oleic)
Jojoba Oil ~5.0 10.6 Gondoic acid (29.5%)

(Data compiled from multiple sources).[5][6][11][19]

Biosynthesis and Metabolism
Endogenous Synthesis of Oleic Acid and Derivatives

The primary pathway for omega-9 biosynthesis in humans is the conversion of saturated fatty
acids. The key rate-limiting enzyme is Stearoyl-CoA Desaturase-1 (SCD1), an integral protein
of the endoplasmic reticulum.[20][21][22] SCD1 introduces a cis double bond at the delta-9
position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting
them into palmitoleoyl-CoA (16:1 n-7) and oleoyl-CoA (18:1 n-9), respectively.[22][23] Oleic
acid can then be elongated by elongase enzymes to form very long-chain omega-9 fatty acids
like erucic acid and nervonic acid.[13]

Endogenous Biosynthesis Pathway of Omega-9 Fatty Acids.

Mead Acid Synthesis in Essential Fatty Acid Deficiency

Under conditions of EFA (omega-3 and omega-6) deficiency, the enzymes responsible for
desaturating and elongating these fatty acids become more available. The body compensates
by using these enzymes to metabolize endogenously produced oleic acid.[14][16] Oleic acid is
desaturated and elongated to form Mead acid (20:3 n-9), which then partially substitutes for
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arachidonic acid in cell membranes.[15][16] Therefore, elevated levels of Mead acid serve as a
critical clinical biomarker for EFA deficiency.

Comparative Fatty Acid Metabolism

/Normal EFA Metabolism\ /EFA Deficiency Pathway\

Linoleic Acid (18:2 n-6)
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Oleic Acid (18:1 n-9) In EFA deficiency, enzymes are diverted
(Endogenous) to the Omega-9 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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